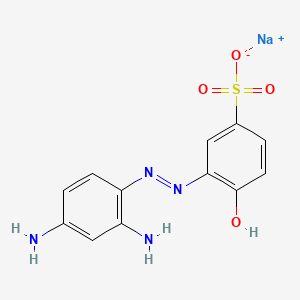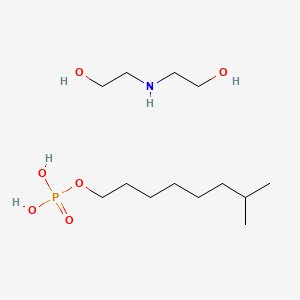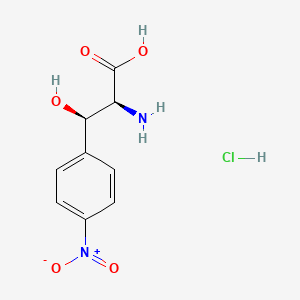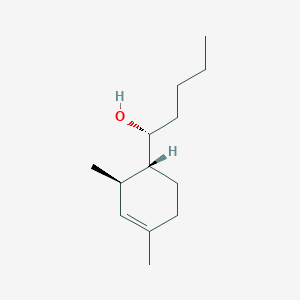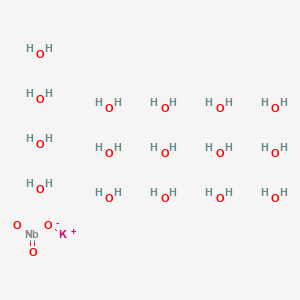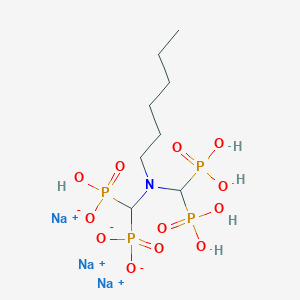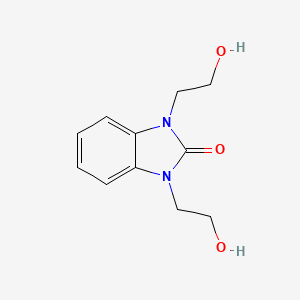
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one is a chemical compound with a unique structure that includes a benzimidazole ring substituted with two hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors can also enhance the efficiency of the reaction by increasing the rate of ethylene oxide ring opening and attachment.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amine reagents like ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or aminated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazole: Lacks the carbonyl group present in 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one.
1,3-Dihydro-1,3-bis(2-methoxyethyl)-2H-benzimidazol-2-one: Contains methoxyethyl groups instead of hydroxyethyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl groups and a carbonyl group, which confer distinct chemical reactivity and biological activity. The hydroxyethyl groups enhance its solubility in water, while the carbonyl group provides additional sites for chemical modification.
Propiedades
Número CAS |
39936-67-9 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1,3-bis(2-hydroxyethyl)benzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O3/c14-7-5-12-9-3-1-2-4-10(9)13(6-8-15)11(12)16/h1-4,14-15H,5-8H2 |
Clave InChI |
UARFFANGBYNLQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)N2CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


